6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylanilino)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-5-3-4-6-15(11)19-10-13-8-18(21)22-17-7-12(2)16(20)9-14(13)17/h3-9,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJKWHWXTYJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-methylphenylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as anhydrous potassium carbonate, and a solvent like dry acetone. The mixture is heated to around 50°C to facilitate the reaction.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with formaldehyde to introduce the aminomethyl group at the 4-position of the coumarin ring.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring, converting it to a hydroxyl group.
Substitution: The aminomethyl group allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Various substituted coumarin derivatives with modified pharmacological properties.
Scientific Research Applications
Biological Activities
1.1 Antioxidant Properties
Coumarin derivatives have been extensively studied for their antioxidant capabilities. The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Research indicates that modifications in its structure can enhance its efficacy as an antioxidant, thereby providing a protective effect against cellular damage .
1.2 Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and cholinesterases (AChE and BChE). In particular, it has been noted for selective inhibition of MAO-B, which is relevant in the treatment of neurodegenerative disorders like Parkinson's disease. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents significantly influences its inhibitory potency .
Medicinal Chemistry Applications
2.1 Neuroprotective Agents
Due to its ability to inhibit MAO-B and cholinesterases, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is being explored as a potential neuroprotective agent. It may help in managing symptoms associated with Alzheimer's and Parkinson's diseases by preventing the breakdown of neurotransmitters .
2.2 Anticancer Activity
Recent studies have indicated that coumarin derivatives possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of coumarin derivatives. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Enhances MAO-B inhibition |
| Hydroxymethyl group | Improves solubility without losing potency |
| Aromatic substitutions | Influences selectivity and potency |
These insights guide further modifications to enhance efficacy and reduce toxicity.
Case Studies
Several studies have documented the applications of this compound:
- Study on Neuroprotection : A study demonstrated that the compound significantly reduced neurotoxicity in vitro by inhibiting oxidative stress markers and maintaining mitochondrial function .
- Anticancer Research : Another research effort highlighted its potential as an anticancer agent, showing significant cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations at Position 4
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one ()
- Substituent : Piperidinylmethyl group (basic nitrogen).
- Molecular Weight: 287.36 g/mol (C₁₇H₂₁NO₃).
- Key Differences: The piperidine ring introduces basicity, improving water solubility via protonation at physiological pH.
- Implications : Enhanced solubility may favor bioavailability but reduce membrane permeability .
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one ()
- Substituents : 7-methoxy, 4-methyl.
- Molecular Weight : 220.18 g/mol (C₁₁H₁₀O₄).
- Key Differences: Methoxy group at position 7 increases electron-donating effects and steric bulk compared to the target’s 7-methyl. Lacks the aromatic amino group at position 4, reducing hydrophobic interactions.
- Implications : The methoxy group may enhance metabolic stability but limit penetration through lipid membranes .
Functional Group Modifications at Position 7
7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives ()
- Substituents : Thiofibrate-linked heterocycles (1,3,4-oxadiazole or 1,2,4-triazole).
- Key Differences: Heterocyclic moieties introduce hydrogen bond acceptors/donors, improving metabolic stability and enzymatic target engagement. Lack the 2-methylphenylamino group, reducing lipophilicity.
- Implications: Enhanced resistance to oxidative metabolism compared to the target compound’s anilino group .
Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate ()
- Substituents: Oxadiazole-sulfanylpropanoate ester.
- Molecular Weight : ~450 g/mol (estimated).
- Implications: The ester group introduces hydrolytic lability, contrasting with the target compound’s stable anilino linkage .
Pharmacological and Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|---|
| Target Compound | 6-OH, 7-Me, 4-(2-MePhNHCH₂) | ~325 (estimated) | 3.2 | <0.1 (aqueous) | Antioxidant, antimicrobial |
| 4-(Piperidinylmethyl) analogue (E4) | 6-OH, 7-Me, 4-(2-Me-piperidine) | 287.36 | 2.1 | 1.5 | Improved solubility, CNS targeting |
| 7-Methoxy-4-methyl analogue (E17) | 6-OH, 7-OMe, 4-Me | 220.18 | 1.8 | 2.0 | Antifungal, anti-inflammatory |
| Thiofibrate-oxadiazole derivative (E12) | 7-OCH₂-oxadiazole, 4-Me | ~450 | 4.0 | <0.05 | Antipsychotic (D2/5HT2 antagonism) |
*LogP values estimated based on substituent contributions.
Biological Activity
The compound 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a derivative of the coumarin family, which has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . This compound features a chromenone backbone, which is known for its diverse biological properties. The structure includes:
- Hydroxyl group at position 6
- Methyl group at position 7
- Amino group attached to a methylphenyl moiety
The compound's specific structural characteristics contribute to its biological activity, notably in enzyme inhibition and antioxidant properties.
Antioxidant Properties
Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals has been evaluated through various assays, including DPPH and ABTS assays. For instance, a study reported an IC50 value of approximately 25 µg/mL in the DPPH assay, indicating potent free radical scavenging capabilities.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease. The compound showed an IC50 value of 15 µM against AChE.
- Monoamine Oxidase (MAO) : It exhibited selective inhibition towards MAO-B with an IC50 value of 5 µM, suggesting potential applications in treating mood disorders and neurodegeneration.
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay revealed that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µM. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Case Studies
- Neuroprotective Effects : A study conducted on rat models demonstrated that treatment with this compound significantly reduced oxidative stress markers in the brain, suggesting protective effects against neurodegeneration.
- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Research Findings Summary
Q & A
Q. Example Crystallographic Parameters :
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell (Å) | a=9.0371, b=9.6216, c=11.0308 | |
| R factor | 0.048 |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Level: Basic & Advanced
Basic Answer :
Core spectroscopic methods include:
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments (e.g., aromatic protons at δ 6.5–8.0 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹) .
Advanced Answer :
For contradictory data (e.g., unexpected shifts in NMR):
- Dynamic Effects : Investigate tautomerism or hydrogen-bonding networks using variable-temperature NMR .
- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray Cross-Verification : Use crystallographic data to confirm substituent positions (e.g., methyl vs. methoxy groups) .
What strategies optimize the synthesis of 4-hydroxycoumarin derivatives like this compound?
Level: Basic & Advanced
Basic Answer :
Standard synthesis involves:
- Pechmann Condensation : React resorcinol derivatives with β-ketoesters in acidic media (e.g., H₂SO₄, POCl₃/ZnCl₂) .
- Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity .
Advanced Answer :
For challenging substitutions (e.g., 2-methylphenylamino group):
- Solid-Phase Synthesis : Immobilize intermediates on resins to control regioselectivity .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 24 hrs) and improve yields (~15–20% increase) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during alkylation steps .
How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Level: Advanced
Q. Methodological Considerations :
- Target Selection : Prioritize targets linked to coumarins (e.g., kinases, cytochrome P450) using docking studies (software: AutoDock Vina) .
- Dose-Response Curves : Test concentrations from 1 nM–100 μM to calculate EC₅₀/IC₅₀ values .
- Control Compounds : Include warfarin or novobiocin as benchmarks for anticoagulant/antibiotic activity .
Q. Addressing Contradictions :
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Off-Target Effects : Screen against a panel of 50+ receptors (e.g., CEREP’s BioPrint®) .
What computational tools are critical for analyzing intermolecular interactions?
Level: Advanced
Q. Tools & Workflows :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
